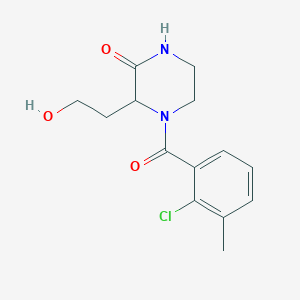![molecular formula C21H21N3O2S B3805630 5-[1-[4-(Pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B3805630.png)
5-[1-[4-(Pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Overview
Description
5-[1-[4-(Pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of pyrrolidine, benzoyl, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .
Preparation Methods
The synthesis of 5-[1-[4-(Pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the efficiency and cost-effectiveness of the process. This often includes the use of continuous flow reactors and automated systems to streamline the synthesis .
Chemical Reactions Analysis
5-[1-[4-(Pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen functionalities into the molecule.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can exhibit different biological activities .
Scientific Research Applications
5-[1-[4-(Pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-[1-[4-(Pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
5-[1-[4-(Pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Benzoyl derivatives: Compounds with the benzoyl group often have comparable chemical reactivity and bioactivity.
Thiophene derivatives: These compounds contain the thiophene moiety and are known for their diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of these three functional groups, which provides a distinct chemical and biological profile that can be exploited for various applications .
Properties
IUPAC Name |
5-[1-[4-(pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c22-20(25)19-10-9-18(27-19)17-4-3-13-24(17)21(26)16-7-5-15(6-8-16)14-23-11-1-2-12-23/h1-2,5-12,17H,3-4,13-14H2,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMUPZJMJZOKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)CN3C=CC=C3)C4=CC=C(S4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(methylthio)propyl]-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B3805549.png)
![3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]pyrido[4,3-d]pyrimidin-4-one](/img/structure/B3805555.png)
![5-(4-methoxyphenyl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-furamide](/img/structure/B3805556.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-N-(2-pyridin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3805560.png)
![2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B3805575.png)
![N-ethyl-3-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B3805581.png)
![1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B3805584.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B3805607.png)
![Methyl 4-[[[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]amino]methyl]benzoate](/img/structure/B3805613.png)
![[(3R,4R)-3-hydroxy-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B3805617.png)
![3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B3805626.png)
![2-{4-(4-fluoro-3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3805627.png)
![N-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B3805637.png)
